Methyl 4-(4,5-dihydrooxazol-2-yl)benzoate
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Overview
Description
Methyl 4-(4,5-dihydrooxazol-2-yl)benzoate: is a chemical compound with the molecular formula C₁₁H₁₁NO₃ It is an ester derivative of benzoic acid, featuring a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(4,5-dihydrooxazol-2-yl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-(chloromethyl)benzoic acid with 2-amino-2-methyl-1-propanol to form an intermediate, which is then cyclized to produce the dihydrooxazole ring . The final step involves esterification with methanol under acidic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are often carried out in large reactors with precise control over temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(4,5-dihydrooxazol-2-yl)benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group to an alcohol, using reagents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products:
Oxidation: Oxazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-(4,5-dihydrooxazol-2-yl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(4,5-dihydrooxazol-2-yl)benzoate involves its interaction with specific molecular targets. The dihydrooxazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity . This compound can also interact with cellular receptors, modulating signal transduction pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline: Similar in structure but with an aniline group instead of a benzoate ester.
N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl)methanamine: Contains a triazole ring and is used in heterocyclic synthesis.
Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane: Features two dihydrooxazole rings and is used in chiral synthesis.
Uniqueness: Methyl 4-(4,5-dihydrooxazol-2-yl)benzoate is unique due to its ester functionality combined with the dihydrooxazole ring, providing a versatile scaffold for various chemical modifications and applications .
Properties
CAS No. |
13670-60-5 |
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Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 4-(4,5-dihydro-1,3-oxazol-2-yl)benzoate |
InChI |
InChI=1S/C11H11NO3/c1-14-11(13)9-4-2-8(3-5-9)10-12-6-7-15-10/h2-5H,6-7H2,1H3 |
InChI Key |
VHEWHAWQKJTQCA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NCCO2 |
Origin of Product |
United States |
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